4-(Benzylsulfanyl)-5-nitro-7h-pyrrolo[2,3-d]pyrimidine
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Overview
Description
4-(Benzylthio)-5-nitro-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that contains a pyrrolo[2,3-d]pyrimidine core with a benzylthio group at the 4-position and a nitro group at the 5-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylthio)-5-nitro-7H-pyrrolo[2,3-d]pyrimidine typically involves the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: The pyrrolo[2,3-d]pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and an α,β-unsaturated carbonyl compound.
Introduction of the Benzylthio Group: The benzylthio group can be introduced via a nucleophilic substitution reaction using benzylthiol and a suitable leaving group on the pyrrolo[2,3-d]pyrimidine core.
Nitration: The nitro group can be introduced through a nitration reaction using a nitrating agent such as nitric acid or a nitrating mixture.
Industrial Production Methods
Industrial production methods for 4-(Benzylthio)-5-nitro-7H-pyrrolo[2,3-d]pyrimidine may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
4-(Benzylthio)-5-nitro-7H-pyrrolo[2,3-d]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzylthio group or the nitro group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas with a catalyst, sodium borohydride
Substitution: Nucleophiles such as thiols, amines, or halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-(Benzylthio)-5-nitro-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-(Benzylthio)-5-nitro-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzylthio group can also modulate the compound’s interaction with enzymes and receptors, contributing to its overall activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzylthio-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine
- 4-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(4-methoxyphenyl)-5,6-diphenyl-7,7-dihydro-6H-pyrrolo[2,3-d]pyrimidine
Uniqueness
4-(Benzylthio)-5-nitro-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of both the benzylthio and nitro groups, which confer distinct chemical and biological properties
Properties
CAS No. |
22277-05-0 |
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Molecular Formula |
C13H10N4O2S |
Molecular Weight |
286.31 g/mol |
IUPAC Name |
4-benzylsulfanyl-5-nitro-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C13H10N4O2S/c18-17(19)10-6-14-12-11(10)13(16-8-15-12)20-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,14,15,16) |
InChI Key |
PFOHLQJEGHIEGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=NC3=C2C(=CN3)[N+](=O)[O-] |
Origin of Product |
United States |
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